molecular formula C20H22ClN3O3S B3003458 (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone hydrochloride CAS No. 1351631-32-7

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone hydrochloride

Cat. No. B3003458
CAS RN: 1351631-32-7
M. Wt: 419.92
InChI Key: IGKFWIUHQYYTAF-UHFFFAOYSA-N
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Description

The compound "(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone hydrochloride" is a complex molecule that may be related to various piperazine derivatives with potential biological activities. Piperazines are a class of organic compounds that have been studied for their potential therapeutic applications, including the treatment of diseases such as schistosomiasis . The structure of the compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including reactions with isothiocyanates and dibasic acid chlorides . For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl) piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution. The hydrochlorides of these compounds are typically formed by passing hydrogen chloride into a dried ethereal or acetone solution of the corresponding bases. Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies may be applicable.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite complex, with various substituents influencing the overall conformation and properties of the molecule. For instance, the piperidine ring in related compounds can adopt a chair conformation, and the geometry around certain atoms such as sulfur can be distorted tetrahedral . The presence of different functional groups can lead to the formation of intra- and intermolecular hydrogen bonds, as well as other types of interactions like C—Cl···π and π···π interactions, which can stabilize the crystal structure .

Chemical Reactions Analysis

Piperazine derivatives can undergo substitution reactions, which are a common method for modifying the structure and potentially the activity of the compound . The specific chemical reactions that "(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone hydrochloride" may undergo are not detailed in the provided papers, but it is likely that it could participate in similar reactions as other piperazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by their molecular structure. For example, the thermal properties of these compounds can be studied using thermogravimetric analysis, which can reveal their stability over a range of temperatures . Spectroscopic techniques are commonly used to characterize these compounds, and theoretical calculations such as density functional theory can be employed to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap . These properties are crucial for understanding the behavior of the compound under different conditions and can provide insights into its potential applications.

properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S.ClH/c24-17(19-7-4-12-27-19)14-22-8-10-23(11-9-22)20(25)16-13-18(26-21-16)15-5-2-1-3-6-15;/h1-7,12-13,17,24H,8-11,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKFWIUHQYYTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=NOC(=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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